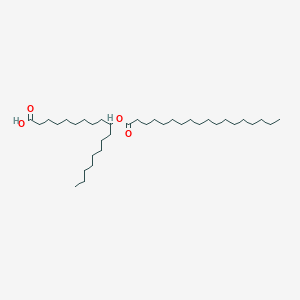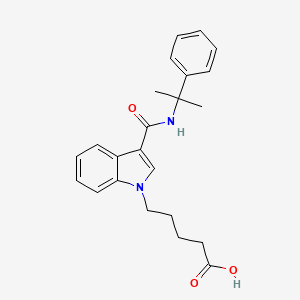
ALA and GLA Oxylipin LC-MS Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The ALA and GLA oxylipin LC-MS mixture contains oxylipin metabolites derived from α-linolenic acid (ALA; Item No. 90210) and γ-linolenic acid (GLA; Item No. 90220). The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be used as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.This mixture contains 9(S)-HOTrE; 13(S)-HOTrE, and 13(S)-HOTrE(γ).
Applications De Recherche Scientifique
1. Sample Preparation for Oxylipin Analysis
Oxylipins, derived from polyunsaturated fatty acids like ALA and GLA, play crucial roles in various biological processes. Their analysis, however, is challenged by their low stability and concentration in samples. Recent advancements in sample preparation, notably in the extraction of oxylipins from biological samples, have been essential. Methods like solid-phase and liquid–liquid extraction have been improved to facilitate the analysis of oxylipins using mass spectrometry techniques like LC–MS/MS and GC–MS/MS (Liakh, Pakiet, Sledzinski, & Mika, 2019).
2. Chromatography Techniques for ALA and GLA
The separation of ALA and GLA, essential fatty acids, is a significant challenge in liquid chromatography. A study utilized a cellulose-based chiral stationary phase for the effective separation of these isomers. This method holds great potential for analyzing ALA and GLA in food and biological matrices, thereby enhancing quality control and nutritional validation of oil products (Ianni et al., 2020).
3. Epoxy/Dihydroxy-Oxylipins Analysis
Epoxy/dihydroxy-oxylipins, derived from polyunsaturated fatty acids like ALA, are biologically active compounds important for understanding various biological processes. A study introduced a highly sensitive and specific method for screening and annotating these compounds in biological samples, utilizing chemical labeling-assisted liquid chromatography coupled with high-resolution mass spectrometry. This method detected significant numbers of epoxy/dihydroxy-oxylipins, including those derived from ALA, in human serum and mice heart samples (Xiong et al., 2021).
4. Comparison of Sample Preparation Methods
Different sample preparation methods for extracting oxylipins from plasma for LC-MS/MS analysis have been compared. The study revealed significant differences in the performance of various protocols, such as solid phase extraction and liquid-liquid extraction, in terms of recovery, extraction efficacy, and reduction of ion-suppressing matrix. This comparative analysis aids in selecting the most effective method for analyzing a broad spectrum of oxylipins in plasma (Ostermann, Willenberg, & Schebb, 2015).
5. Quantitative Analysis of Eicosanoids and Other Oxylipins
The development of an LC-MS/MS method for the simultaneous quantification of various isoprostanes and isofurans derived from different PUFAs, including ALA, was reported. This method enables the detection of these compounds at subnanomolar concentrations in biological samples, offering valuable insights into oxidative stress and its role in different diseases (Rund et al., 2017).
Propriétés
Synonymes |
α-Linolenic Acid and γ-Linolenic Acid Oxylipin LC-MS Mixture |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





